4-{[4-(3-Chlorophenyl)piperazinyl]methyl}-6-morpholin-4-yl-1,3,5-triazine-2-yl amine
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Overview
Description
4-{[4-(3-Chlorophenyl)piperazinyl]methyl}-6-morpholin-4-yl-1,3,5-triazine-2-yl amine is an organic compound that belongs to the class of n-arylpiperazines. These compounds are characterized by the presence of a piperazine ring where the nitrogen atom carries an aryl group.
Preparation Methods
The synthesis of 4-{[4-(3-Chlorophenyl)piperazinyl]methyl}-6-morpholin-4-yl-1,3,5-triazine-2-yl amine typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with a suitable triazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like dioxane or water. The mixture is heated to around 70-80°C to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
4-{[4-(3-Chlorophenyl)piperazinyl]methyl}-6-morpholin-4-yl-1,3,5-triazine-2-yl amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[4-(3-Chlorophenyl)piperazinyl]methyl}-6-morpholin-4-yl-1,3,5-triazine-2-yl amine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptors targeted .
Comparison with Similar Compounds
Similar compounds include other n-arylpiperazines and triazine derivatives. Some examples are:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-triazine-2-yl amine .
These compounds share structural similarities but may differ in their specific biological activities and applications
Properties
Molecular Formula |
C18H24ClN7O |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H24ClN7O/c19-14-2-1-3-15(12-14)25-6-4-24(5-7-25)13-16-21-17(20)23-18(22-16)26-8-10-27-11-9-26/h1-3,12H,4-11,13H2,(H2,20,21,22,23) |
InChI Key |
RVDZMZPRZGZUKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)N3CCOCC3)N)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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